Home > Products > Screening Compounds P105636 > Digitoxigenin-galactose
Digitoxigenin-galactose - 33275-60-4

Digitoxigenin-galactose

Catalog Number: EVT-1564352
CAS Number: 33275-60-4
Molecular Formula: C29H44O9
Molecular Weight: 536.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of digitoxigenin-galactose can be approached through several methods, primarily involving glycosylation techniques. One effective method utilizes palladium-catalyzed glycosylation, which allows for high stereoselectivity during the formation of glycosidic bonds.

  1. Palladium-Catalyzed Glycosylation: This method involves the reaction of digitoxigenin with a suitable donor, such as a pyranone derivative. The process typically yields a high percentage of the desired product due to its chemoselectivity and mild reaction conditions. For example, digitoxigenin can be reacted with β-pyranone in the presence of a palladium catalyst to form digitoxigenin-galactose with yields often exceeding 80% .
  2. Luche Reduction: Following glycosylation, Luche reduction can be employed to convert ketones into allylic alcohols, further refining the product's structure. This step is crucial for achieving the desired stereochemistry in the final compound .
  3. Final Assembly: The final steps typically involve protecting group removal and further glycosylation to complete the synthesis of digitoxigenin-galactose from simpler sugar precursors .
Molecular Structure Analysis

Digitoxigenin-galactose consists of a digitoxigenin aglycone linked to a galactose moiety via a glycosidic bond. The molecular formula can be represented as C27H43O7C_{27}H_{43}O_{7}, indicating that it contains 27 carbon atoms, 43 hydrogen atoms, and 7 oxygen atoms.

  • Structure: The structure features:
    • A steroid-like core from digitoxigenin.
    • A galactose unit attached at one end.

The stereochemistry at the anomeric carbon is significant for biological activity and is usually controlled during synthesis.

Chemical Reactions Analysis

Digitoxigenin-galactose participates in various chemical reactions typical of glycosides:

  1. Hydrolysis: In aqueous environments or under acidic conditions, digitoxigenin-galactose can hydrolyze to yield free digitoxigenin and galactose.
  2. Enzymatic Reactions: It may also undergo enzymatic hydrolysis by specific glycosidases that cleave the glycosidic bond, releasing its sugar component.

These reactions are essential for understanding its metabolism and pharmacokinetics in biological systems.

Mechanism of Action

The mechanism by which digitoxigenin-galactose exerts its effects primarily involves:

  1. Inhibition of Na+/K+ ATPase: Similar to other cardiac glycosides, it inhibits the sodium-potassium pump in cardiac cells, leading to increased intracellular sodium levels.
  2. Calcium Influx: The inhibition causes an increase in intracellular calcium concentration due to reduced sodium-calcium exchange, resulting in enhanced contractility of cardiac muscle fibers.

This mechanism underlies its therapeutic efficacy in treating heart diseases.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in organic solvents like methanol and slightly soluble in water.

Chemical Properties:

Relevant Data

  • Molecular Weight: Approximately 451.64 g/mol.
  • Log P (octanol-water partition coefficient): Indicates moderate lipophilicity, affecting its absorption and distribution in biological systems.
Applications

Digitoxigenin-galactose has several scientific applications:

  1. Pharmaceutical Development: It serves as a lead compound for developing new cardiac drugs with potentially improved efficacy and reduced side effects compared to traditional cardiac glycosides.
  2. Research Tool: Used in biochemical studies to explore cardiac function and cellular signaling pathways related to heart muscle contraction.
  3. Analytical Chemistry: Employed in assays for detecting cardiac glycosides in clinical samples or herbal preparations.
Introduction to Digitoxigenin-Galactose

Chemical Taxonomy and Structural Classification of Cardiac Glycosides

Cardiac glycosides (CGs) constitute a class of naturally derived steroidal compounds characterized by their ability to exert potent effects on cardiac muscle contractility through specific inhibition of the Na⁺/K⁺-ATPase pump. These compounds are broadly categorized into two structural classes: cardenolides (featuring a five-membered unsaturated butyrolactone ring at C17) and bufadienolides (possessing a six-membered unsaturated pyrone ring at C17) [1] [8]. Digitoxigenin, the aglycone core of digitoxin, belongs to the cardenolide subgroup and shares the fundamental steroidal scaffold characteristic of this class: a cyclopentanoperhydrophenanthrene nucleus with hydroxyl groups at C3β and C14β, alongside a cis fusion of rings C and D critical for biological activity [2] [5].

Digitoxigenin-galactose represents a semisynthetic derivative where D-galactose is glycosidically linked to the C3β position of digitoxigenin, replacing the native tri-digitoxose chain of digitoxin. This structural modification creates significant physicochemical and pharmacological divergence from the parent compound:

  • Glycosidic Bond Configuration: The β-anomeric linkage of galactose to digitoxigenin distinguishes it from α-linked galactose derivatives, impacting receptor binding kinetics [6].
  • Stereochemical Features: Galactose introduces equatorial hydroxyls at C2', C3', C4' and an axial C4'-OH in its favored ^4C~1~ chair conformation, contrasting with the deoxy sugars (e.g., digitoxose) naturally occurring in Digitalis glycosides [6] [9].
  • Hydroxylation Pattern: Multiple polar hydroxyl groups enhance hydrophilicity compared to lipophilic digitoxigenin, potentially altering membrane permeability and distribution profiles [6].

Table 1: Structural Characteristics of Digitoxigenin Derivatives

CompoundSugar MoietyHydroxyl Group Orientation (Sugar)Lactone RingNa⁺/K⁺-ATPase IC₅₀ (M)
DigitoxigeninNone (aglycone)N/A5-membered1.17 × 10⁻⁷
Digitoxigenin-β-D-galactosideβ-D-galactoseC2' eq, C3' eq, C4' ax5-membered6.45 × 10⁻⁸
Digitoxigenin-α-D-ribo-hexosideα-D-sugarVariable5-membered9.33 × 10⁻⁸
DigitoxinTri-digitoxoseC2' ax (deoxy)5-membered~10⁻⁹

Toggle explanation: eq = equatorial, ax = axial. Data adapted from systematic glycoside studies [6]. IC₅₀ values determined using hog kidney Na⁺/K⁺-ATPase assays.

Historical Context: Digitoxigenin in Traditional Pharmacognosy

Digitoxigenin’s history is inextricably linked to Digitalis purpurea (purple foxglove), a plant employed in European folk medicine for centuries before William Withering’s systematic 1785 treatise on its diuretic and "cardiac-strengthening" properties [2]. Isolation of active principles began in the 19th century, with French chemist Claude-Adolphe Nativelle isolating crystalline digitoxin in 1868, and subsequent hydrolysis revealing digitoxigenin as its aglycone core [2] [7].

Early pharmacological investigations established digitoxigenin as the active steroidal nucleus responsible for the cardiotonic effects observed with crude Digitalis extracts. However, its therapeutic utility was limited by:

  • Rapid Metabolic Clearance: Without sugar attachments, digitoxigenin undergoes faster hepatic metabolism and renal excretion compared to glycosides like digitoxin.
  • Reduced Potency: The absence of sugar moieties diminishes binding affinity to Na⁺/K⁺-ATPase, requiring higher doses for equivalent inotropic effect [2].
  • Narrow Therapeutic Index: As with all CGs, the margin between therapeutic and toxic doses remained perilously thin.

Consequently, research shifted toward modifying the sugar moiety to optimize pharmacokinetics while retaining (or enhancing) the therapeutic activity of the genin. Digitoxigenin thus became a chemical scaffold for semisynthetic derivatization, setting the stage for galactose conjugation in the late 20th century [6].

Galactose Conjugation in Cardenolide Derivatives: Rationale and Innovations

The rationale for galactose conjugation to digitoxigenin stems from structure-activity relationship (SAR) studies revealing the critical influence of sugar stereochemistry on CG potency and target interaction. Key findings driving this innovation include:

  • Stereospecific Binding Requirements: Early SAR work demonstrated that the spatial orientation of sugar hydroxyls profoundly impacts binding to the extracellular H1-H2 domain of Na⁺/K⁺-ATPase’s α-subunit. Specifically, the equatorial orientation of the C4'-OH in galactose (contrasting with axial C4'-OH in glucose) enhances binding affinity [6].

  • Enhanced Solubility Profiles: Natural Digitalis glycosides (e.g., digitoxin) possess lipophilic digitoxose sugars (C2'-deoxy). Replacing these with hydrophilic galactose improves aqueous solubility, potentially facilitating intravenous formulation and reducing tissue accumulation risks [6] [9].

Table 2: Impact of Galactose Conformation on Digitoxigenin Bioactivity

Structural FeatureEffect on Digitoxigenin-GalactoseMechanistic Basis
β-glycosidic linkageStabilizes chair conformation; preserves spatial orientation of OH groupsMaintains optimal distance between aglycone and ATPase binding site
Equatorial C2'/C3' OHModerate H-bonding with ATPase residuesContributes to binding energy; influences orientation of aglycone
Axial C4' OH (galactose)Critical for high-affinity inhibitionForms specific H-bonds with Glu312, Arg880 on Na⁺/K⁺-ATPase [6]
Hydrophilic surface areaIncreased water solubility; altered biodistributionReduces passive diffusion through lipid membranes; may enhance renal clearance

Toggle explanation: Data derived from comparative enzymology of digitoxigenin glycosides [6].

Synthetic innovations enabling galactose conjugation involve regioselective glycosylation techniques:

  • Koenigs-Knorr Synthesis: Employing digitoxigenin C3-OH with α-halo-galactose donors (e.g., acetobromo-α-D-galactose) under silver salt promoters yields β-glycosides stereospecifically [6].
  • Enzymatic Transglycosylation: Glycosyltransferases from Digitalis or microbial sources can transfer galactose from UDP-galactose to digitoxigenin, offering greener alternatives with high stereocontrol [9].

Digitoxigenin-galactose’s unique bioactivity profile—specifically its 6.45 × 10⁻⁸ M IC₅₀ against Na⁺/K⁺-ATPase—derives from synergies between the digitoxigenin core and galactose’s stereoelectronics. The axial C4'-OH acts as a hydrogen bond donor to key residues (Glu312 in hNa⁺/K⁺-ATPase), while the steroid nucleus’s C14β-OH and lactone ring penetrate deeply into the transmembrane binding pocket [6]. Beyond cardiac effects, emerging evidence suggests galactose conjugation may facilitate targeted delivery to hepatic lectin receptors (e.g., asialoglycoprotein receptor), opening avenues for cancer therapeutics where CGs show antineoplastic potential [10].

Properties

CAS Number

33275-60-4

Product Name

Digitoxigenin-galactose

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C29H44O9

Molecular Weight

536.7 g/mol

InChI

InChI=1S/C29H44O9/c1-27-8-5-17(37-26-25(34)24(33)23(32)21(13-30)38-26)12-16(27)3-4-20-19(27)6-9-28(2)18(7-10-29(20,28)35)15-11-22(31)36-14-15/h11,16-21,23-26,30,32-35H,3-10,12-14H2,1-2H3/t16-,17+,18-,19+,20-,21-,23+,24+,25-,26-,27+,28-,29?/m1/s1

InChI Key

CMHWMOGWFZWDMR-GCRVBMKPSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)O

Synonyms

digitoxigenin-beta-D-galactose
digitoxigenin-galactose

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.